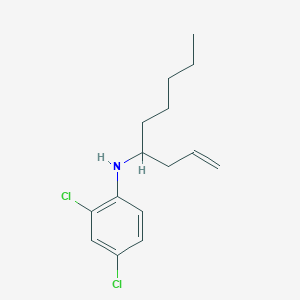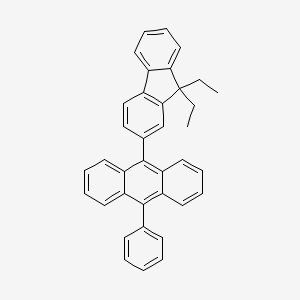
9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes a fluorenyl group and a phenylanthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of fluorenone with diethyl sulfate to form 9,9-diethylfluorene. This intermediate is then subjected to a Suzuki coupling reaction with 10-bromoanthracene in the presence of a palladium catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under various conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.
Mechanism of Action
The mechanism by which 9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene exerts its effects is primarily through its interaction with various molecular targets. The compound can intercalate into DNA, affecting its structure and function. Additionally, it can participate in electron transfer processes, making it valuable in electronic applications. The pathways involved include π-π stacking interactions and charge transfer mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
- 9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
Uniqueness
Compared to similar compounds, 9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene stands out due to its unique combination of a fluorenyl group and a phenylanthracene moiety. This structural feature imparts distinct electronic and photophysical properties, making it particularly suitable for applications in organic electronics and photonics.
Properties
CAS No. |
626236-30-4 |
|---|---|
Molecular Formula |
C37H30 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
9-(9,9-diethylfluoren-2-yl)-10-phenylanthracene |
InChI |
InChI=1S/C37H30/c1-3-37(4-2)33-21-13-12-16-27(33)28-23-22-26(24-34(28)37)36-31-19-10-8-17-29(31)35(25-14-6-5-7-15-25)30-18-9-11-20-32(30)36/h5-24H,3-4H2,1-2H3 |
InChI Key |
AULNMXTUMXERGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=CC=C7)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


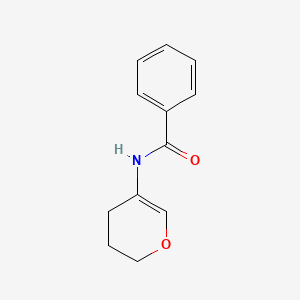
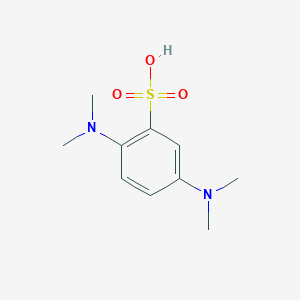
![3,3'-[(4-Hydroxybutyl)azanediyl]bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12601349.png)
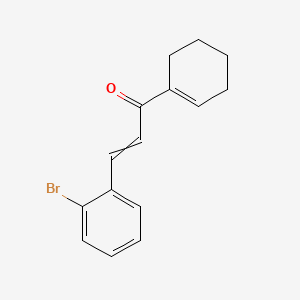
![3-tert-Butyl 3',5-dimethyl 2'-amino-5'-hydroxy[1,1'-biphenyl]-3,3',5-tricarboxylate](/img/structure/B12601365.png)


![Benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy-](/img/structure/B12601379.png)
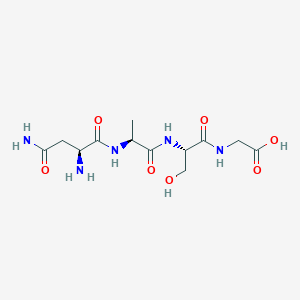
![6-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12601391.png)
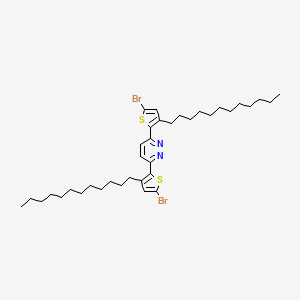
![5-Methoxy-6-[(4-methoxyphenyl)sulfanyl]-2-methyl-1,3-benzothiazole-4,7-dione](/img/structure/B12601403.png)
![N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12601421.png)
